(Z)-ethyl 2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
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Overview
Description
The compound contains a dihydroquinoline moiety, which is a common structure in many biologically active compounds . It also contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur. Thiazole rings are found in many important drugs and molecules, including vitamin B1 (thiamine).
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the dihydroquinoline moiety could potentially undergo oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dihydroquinoline and thiazole rings could potentially make the compound more stable and resistant to degradation .Scientific Research Applications
Rhodium-Catalyzed Synthesis
Jun He and colleagues (2016) explored the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines, proposing a bromonium ylide as a key intermediate. This research demonstrates the utility of rhodium catalysis in constructing complex heterocycles, potentially applicable to molecules similar to the one (He et al., 2016).
Quinazoline Antifolate Thymidylate Synthase Inhibitors
P. Marsham and colleagues (1989) described the synthesis of new N10-propargylquinazoline antifolates, highlighting their potential as antitumor agents. This work underlines the therapeutic potential of quinazoline derivatives in cancer research (Marsham et al., 1989).
Four-Component One-Pot Synthesis
N. G. Khaligh (2014) reported on the efficient synthesis of polyhydroquinoline derivatives using an ionic liquid catalyst. This method emphasizes the versatility of one-pot reactions in creating complex molecules, potentially including the synthesis of the target compound (Khaligh, 2014).
Synthesis and Characterization of New Quinazolines
N. Desai and colleagues (2007) focused on the synthesis of quinazolines with potential antimicrobial activities. Their work illustrates the broad interest in quinazoline derivatives for their biological and pharmacological properties (Desai et al., 2007).
Molecular Docking Study of Quinazolin-2-ylthio Compound
A. El-Azab and colleagues (2016) conducted a detailed study on ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate, including FT-IR, FT-Raman spectra, and molecular docking studies. This research demonstrates the analytical and theoretical approaches to understanding the interaction of quinazoline derivatives with biological targets (El-Azab et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-4-32-23(29)21-16(2)26(3)24(33-21)25-22(28)18-11-13-19(14-12-18)34(30,31)27-15-7-9-17-8-5-6-10-20(17)27/h5-6,8,10-14H,4,7,9,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZXCVGYOKBROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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